5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole
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Overview
Description
5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structure, which includes two boronate ester groups attached to a naphthobisthiadiazole core. This structure imparts the compound with unique electronic properties, making it a valuable building block for the synthesis of advanced materials such as donor-acceptor copolymers .
Mechanism of Action
Target of Action
Similar compounds with tetramethyl-1,3,2-dioxaborolane groups are known to be used as reagents to borylate arenes , indicating that the compound may interact with arene-containing molecules in biological systems.
Mode of Action
Compounds with similar structures are known to undergo borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential to borylate arenes , it might be involved in modifying biochemical pathways that include arene-containing molecules.
Result of Action
Based on its potential to borylate arenes , it might modify the structure and function of arene-containing molecules in cells.
Action Environment
Similar compounds are known to be used in reactions carried out in organic solvents like thf (tetrahydrofuran) and toluene , suggesting that the compound’s action might be influenced by the presence of such solvents.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in borylation reactions, which involve the addition of a boron atom to organic molecules . This suggests that it may interact with enzymes, proteins, and other biomolecules that mediate or regulate these reactions .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .
Dosage Effects in Animal Models
There is currently no information available on the effects of different dosages of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) in animal models .
Preparation Methods
The synthesis of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) typically involves a direct borylation reaction on the parent heterocycle. This method utilizes a palladium catalyst to facilitate the borylation process, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and toluene, with the reaction being carried out under reflux conditions .
Chemical Reactions Analysis
5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) undergoes various chemical reactions, including:
Scientific Research Applications
5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) has a wide range of applications in scientific research, including:
Organic Electronics: It is used in the synthesis of donor-acceptor copolymers, which are essential components in organic photovoltaic cells and field-effect transistors.
Fluorescent Materials: The compound is utilized in the development of fluorescent compounds and materials, such as blue OLED devices and white LEDs.
Polymer Chemistry: It serves as a reagent in Suzuki-Miyaura cross-coupling reactions and polymerizations, contributing to the creation of efficient solar cell photoelectric polymers.
Comparison with Similar Compounds
5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) can be compared with other similar compounds, such as:
- 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
These compounds share similar boronate ester groups but differ in their core structures, leading to variations in their electronic properties and applications. The unique naphthobisthiadiazole core of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) imparts it with distinct advantages in the synthesis of donor-acceptor copolymers and other advanced materials.
Properties
IUPAC Name |
5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26B2N4O4S2/c1-19(2)20(3,4)30-23(29-19)13-9-11-12(15-17(13)27-33-25-15)10-14(18-16(11)26-34-28-18)24-31-21(5,6)22(7,8)32-24/h9-10H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYKOASVMGCSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C4=NSN=C34)B5OC(C(O5)(C)C)(C)C)C6=NSN=C26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26B2N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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